6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
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Overview
Description
6-Bromo-1-isobutyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 6th position and an isobutyl group at the 1st position of the benzimidazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-bromo-1H-benzo[d]imidazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isobutyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
6-Bromo-1-isobutyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the isobutyl group but shares the bromine substitution.
1-Isobutyl-1H-benzo[d]imidazole: Lacks the bromine atom but has the isobutyl group.
6-Chloro-1-isobutyl-1H-benzo[d]imidazole: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both the bromine atom and the isobutyl group in 6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole makes it unique compared to its analogs. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzodiazole family. Characterized by a bromine atom at the 6-position and a 2-methylpropyl substituent at the 1-position, this compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrN₂
- Molecular Weight : Approximately 271.14 g/mol
- Structure : The unique structure contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the bromine atom enhances its lipophilicity, which may improve its interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of benzodiazole derivatives, including this compound. Notably:
- Antibacterial Activity : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives have been evaluated using the broth microdilution method to determine minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans. Preliminary data suggest that it may inhibit fungal growth effectively compared to standard antifungal agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Biological Macromolecules : It is suggested that this compound interacts with proteins and nucleic acids within cells, potentially influencing signaling pathways and metabolic processes. Such interactions may lead to alterations in cell proliferation and apoptosis .
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitutions, which may affect the compound's reactivity towards biological targets .
Case Studies and Research Findings
Recent studies provide insight into the specific antimicrobial activities of benzodiazole derivatives:
Study | Compound | Pathogen | MIC (µg/mL) | Findings |
---|---|---|---|---|
Kahveci et al. (2014) | Various Benzodiazoles | S. typhi | 50 | Displayed significant antibacterial activity compared to standard antibiotics |
Desai et al. (2014) | Benzimidazole Derivatives | C. albicans | 250 | Notable antifungal activity compared to griseofulvin |
PMC8597275 (2021) | Benzimidazole Derivatives | E. coli, S. aureus | < 25 | High antibacterial activity against resistant strains |
These findings underline the potential of benzodiazole derivatives as effective antimicrobial agents.
Properties
IUPAC Name |
6-bromo-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYLTVGCUPBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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